molecular formula C9H9ClF2N4 B11863954 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine

6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine

Cat. No.: B11863954
M. Wt: 246.64 g/mol
InChI Key: PQTNYMILEXQTBT-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a difluoromethyl group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated purines, including 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine, can be achieved through various methods. One common approach involves the use of organometallic reagents. For instance, the organometallic reagent formed in situ from CF3ZnBr and CuI has been used to effect selective 2-trifluoromethylation of 6-chloro-2-iodopurine . Another method involves the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid .

Industrial Production Methods

Industrial production methods for fluorinated purines often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents (e.g., CF3ZnBr, CuI), oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted purines, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine is primarily explored for its role in drug development. The incorporation of fluorine atoms into purine structures can significantly alter their reactivity and biological activity, making them valuable in creating new therapeutic agents. The difluoromethyl group enhances binding affinities to specific enzymes and receptors, potentially modulating their activity, which is crucial in designing drugs that target specific biological pathways .

Chemical Biology

This compound serves as a tool for studying biological processes and interactions at the molecular level. Its unique substitution pattern allows researchers to investigate its effects on various biological targets, providing insights into enzyme mechanisms and receptor interactions. Studies indicate that the compound can influence cellular processes, making it a valuable asset in chemical biology research.

Synthetic Applications

The compound is utilized in various synthetic reactions, including:

  • Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, allowing for the creation of diverse purine derivatives.
  • Cross-Coupling Reactions: It participates in reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

These reactions are essential for developing new compounds with tailored properties for specific applications.

Case Study 1: Drug Development

A study focusing on the synthesis of fluorinated purines highlighted the potential of this compound as a scaffold for developing antiviral agents. The compound demonstrated enhanced antiviral activity compared to non-fluorinated analogs due to improved binding affinity to viral enzymes. This case underscores the importance of fluorination in enhancing therapeutic efficacy.

Case Study 2: Biological Interaction Studies

Research exploring the interaction of this compound with various receptors showed that the difluoromethyl group significantly increased binding affinities. For instance, studies indicated that it could modulate the activity of specific kinases involved in cellular signaling pathways, suggesting its potential as a lead compound in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine include other fluorinated purines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physicochemical and biological properties. The presence of both the difluoromethyl and isopropyl groups can enhance its stability, lipophilicity, and binding affinity for target proteins, making it a valuable compound for various scientific and industrial applications .

Biological Activity

6-Chloro-2-(difluoromethyl)-7-isopropyl-7H-purine is a fluorinated purine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound exhibits significant potential in various biological applications, particularly as an inhibitor of specific enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂ClF₂N₅, with a molecular weight of approximately 246.64 g/mol. The presence of a difluoromethyl group at the 2-position and a chlorine atom at the 6-position enhances its physicochemical properties, including solubility and binding affinity to biological targets.

Research indicates that the difluoromethyl group significantly enhances the compound's binding affinity to specific enzymes and receptors, which may modulate their biological activity. This alteration in binding dynamics can lead to various therapeutic effects, making it a valuable tool in chemical biology and drug development.

Antimycobacterial Activity

Recent studies have highlighted the potential of purine derivatives, including this compound, in targeting Mycobacterium tuberculosis (Mtb). For instance, derivatives with similar structural modifications have demonstrated strong antimycobacterial activity with minimal toxicity to mammalian cells. The mechanism involves inhibition of the DprE1 enzyme, crucial for Mtb survival .

CompoundMIC (μM)Target
This compoundNot specifiedDprE1
Optimized analogues (e.g., compound 56)1Mtb H37Rv

Phosphodiesterase Inhibition

Another area of interest is the inhibition of phosphodiesterase (PDE) enzymes. Studies have shown that certain purine derivatives can inhibit PDE isoforms, which are vital in regulating intracellular signaling pathways. For example, a related compound exhibited weak activity against PDE2 with an IC50 value of approximately 10.2 mM .

CompoundPDE IsoformIC50 (mM)
6-Chloro-9-(2,6-difluorobenzyl)-9H-purinePDE210.2
9-(2,6-difluorobenzyl)-9H-purinesPDE41.4

Case Studies and Research Findings

  • Antimycobacterial Studies : A study focused on the synthesis and biological evaluation of various purine derivatives revealed that compounds with modifications at positions 2 and 6 showed potent antimycobacterial activity against drug-resistant strains of Mtb .
  • Enzyme Inhibition : Research on purine analogs indicated that structural modifications could lead to selective inhibition of specific PDE isoforms, highlighting the importance of molecular structure in determining biological activity .

Properties

Molecular Formula

C9H9ClF2N4

Molecular Weight

246.64 g/mol

IUPAC Name

6-chloro-2-(difluoromethyl)-7-propan-2-ylpurine

InChI

InChI=1S/C9H9ClF2N4/c1-4(2)16-3-13-8-5(16)6(10)14-9(15-8)7(11)12/h3-4,7H,1-2H3

InChI Key

PQTNYMILEXQTBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1C(=NC(=N2)C(F)F)Cl

Origin of Product

United States

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